REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11](=O)[C:12]([N:14]([CH3:16])[CH3:15])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(C)C.[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][N:14]([CH3:15])[CH3:16] |f:1.2.3.4.5.6,8.9|
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Name
|
|
Quantity
|
19.85 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)C(C(=O)N(C)C)=O
|
Name
|
|
Quantity
|
7.66 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
IMS
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Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 5 hr after which time the reaction mixture
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
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ADDITION
|
Details
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was added
|
Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through a celite (trade mark) pad
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Type
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WASH
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Details
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the pad washed consecutively with demineralised water (100 ml) and IMS (100 ml)
|
Type
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CONCENTRATION
|
Details
|
The filtrate was then concentrated under reduced pressure until all alcohol
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue was extracted with ethyl acetate (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
This was triturated with a mixture of hexane and ethyl acetate (1:1) (30 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)CCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |